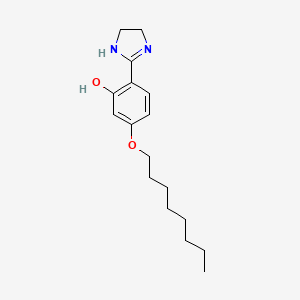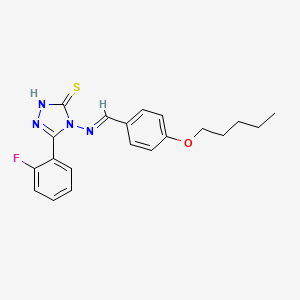
N'-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a 3,4-dimethoxybenzohydrazide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions: N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The allyloxy and dimethoxy groups may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
- N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide
Comparison: Compared to these similar compounds, N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of the 3,4-dimethoxybenzohydrazide moiety. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the dimethoxy groups may enhance its solubility and stability, making it more suitable for certain applications.
特性
CAS番号 |
765902-01-0 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-4-11-25-16-8-6-5-7-15(16)13-20-21-19(22)14-9-10-17(23-2)18(12-14)24-3/h4-10,12-13H,1,11H2,2-3H3,(H,21,22)/b20-13+ |
InChIキー |
DJJIQCKPRIARKG-DEDYPNTBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)


![2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15083508.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15083520.png)
![N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15083521.png)

![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083544.png)
